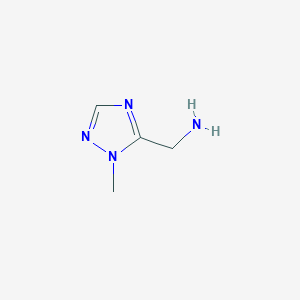

1-Methyl-1H-1,2,4-triazole-5-methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-methyl-1,2,4-triazol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4/c1-8-4(2-5)6-3-7-8/h3H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYDIYTPFKQIUCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90592863 | |

| Record name | 1-(1-Methyl-1H-1,2,4-triazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244639-03-0 | |

| Record name | 1-Methyl-1H-1,2,4-triazole-5-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=244639-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Methyl-1H-1,2,4-triazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-methyl-1H-1,2,4-triazol-5-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-1H-1,2,4-triazole-5-methanamine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-1,2,4-triazole-5-methanamine, a substituted triazole, has emerged as a molecule of significant interest in medicinal chemistry. Its structural motif is a key component in the design and synthesis of targeted therapeutics, most notably in the field of oncology. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and its pivotal role in the development of next-generation pharmaceuticals. Understanding the nuanced characteristics of this compound is essential for researchers aiming to leverage its potential in novel drug design and development projects.

Physicochemical Properties

This compound is a small, nitrogen-rich heterocyclic compound. A summary of its key identifiers and physicochemical properties is provided below. While experimentally determined physical properties such as melting and boiling points are not widely published, its structural features suggest it is a polar molecule, likely soluble in polar solvents.

| Property | Value | Source |

| CAS Number | 244639-03-0 | [1][2][3] |

| Molecular Formula | C₄H₈N₄ | [1][2][3] |

| Molecular Weight | 112.13 g/mol | [1][2][3] |

| IUPAC Name | (1-Methyl-1H-1,2,4-triazol-5-yl)methanamine | [2] |

| Storage Temperature | 2-8°C (protect from light) | [3] |

Synthesis and Reactivity

The synthesis of this compound is not extensively detailed in publicly available literature as a standalone procedure. However, its synthesis is a critical step in the multi-step preparation of the highly potent poly(ADP-ribose) polymerase (PARP) inhibitor, Talazoparib.[4][5][6] The synthetic routes to Talazoparib describe the preparation of precursors which are then elaborated to form the 1-methyl-1H-1,2,4-triazole-5-yl moiety.[4][5][6] These methods provide a foundational understanding for its synthesis, which likely involves the construction of the triazole ring followed by the introduction or modification of the aminomethyl group at the 5-position.

A plausible synthetic approach, inferred from related literature on substituted triazoles, would involve the cyclization of a suitable amidine or related precursor, followed by functional group interconversion to yield the desired methanamine.

Illustrative Synthetic Workflow

Caption: A generalized synthetic workflow for this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the methylene protons of the aminomethyl group, the amine protons, and the proton on the triazole ring. The chemical shifts would be influenced by the electronic environment of the heterocyclic ring.

-

¹³C NMR: The carbon NMR spectrum would display signals for the methyl carbon, the methylene carbon, and the two distinct carbons of the triazole ring.

Mass Spectrometry (MS)

Mass spectrometry would be a critical tool for confirming the molecular weight of the compound. The predicted monoisotopic mass is 112.0749 Da.[9] Fragmentation patterns would likely involve cleavage of the aminomethyl group and fragmentation of the triazole ring, providing structural confirmation.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the methyl and methylene groups, and C=N and N-N stretching vibrations characteristic of the triazole ring.

Application in Drug Development: The Case of Talazoparib

The most prominent application of this compound is as a crucial structural component of Talazoparib (BMN 673) , a highly potent inhibitor of poly(ADP-ribose) polymerase (PARP) 1 and 2.[5]

Role in PARP Inhibition

Talazoparib is an anticancer agent that has shown significant efficacy in treating cancers with mutations in the BRCA1 and BRCA2 genes.[5] PARP enzymes are essential for the repair of single-strand DNA breaks. In cancer cells with BRCA mutations, the homologous recombination pathway for repairing double-strand breaks is deficient. Inhibition of PARP by Talazoparib leads to the accumulation of unrepaired single-strand breaks, which collapse replication forks and generate double-strand breaks. In BRCA-deficient cells, these double-strand breaks cannot be efficiently repaired, leading to cell death through a process known as synthetic lethality.

The 1-methyl-1H-1,2,4-triazole-5-yl moiety of Talazoparib plays a critical role in its binding to the PARP enzyme.[5] The unique stereospecific structure of Talazoparib, which includes this triazole fragment, allows for extensive and unique binding interactions within the active site of PARP1 and PARP2, contributing to its high potency.[5]

Signaling Pathway of PARP Inhibition

Caption: The mechanism of action of Talazoparib, highlighting the role of PARP inhibition in BRCA-deficient cancer cells.

Safety and Handling

A Safety Data Sheet (SDS) for this compound indicates that specific GHS hazard classifications are not currently available.[10] However, general laboratory safety precautions should be observed when handling this compound.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.[10]

-

Ventilation: Use in a well-ventilated area or under a fume hood.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[3][10] Recommended storage is at 2-8°C.[3]

-

Spills: In case of a spill, collect the material and place it in a suitable container for disposal. Avoid generating dust.[10]

-

First Aid:

-

In case of contact with eyes: Rinse immediately with plenty of water.

-

In case of contact with skin: Wash with soap and water.

-

If inhaled: Move to fresh air.

-

If swallowed: Rinse mouth with water and seek medical attention.[10]

-

Conclusion

This compound is a vital heterocyclic building block with demonstrated importance in the synthesis of targeted cancer therapeutics. Its incorporation into the potent PARP inhibitor Talazoparib underscores its value in modern drug design. While comprehensive public data on its physicochemical and spectroscopic properties are limited, its established role in a clinically relevant molecule ensures its continued significance for researchers in medicinal chemistry and oncology. Further elucidation of its properties and reactivity will undoubtedly facilitate the development of new and improved therapeutic agents.

References

- 1. Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemwhat.com [chemwhat.com]

- 3. This compound CAS#: 244639-03-0 [m.chemicalbook.com]

- 4. medkoo.com [medkoo.com]

- 5. Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BMN 673 synthesis - chemicalbook [chemicalbook.com]

- 7. 244639-03-0|(1-Methyl-1H-1,2,4-triazol-5-yl)methanamine|BLD Pharm [bldpharm.com]

- 8. rsc.org [rsc.org]

- 9. PubChemLite - this compound (C4H8N4) [pubchemlite.lcsb.uni.lu]

- 10. zycz.cato-chem.com [zycz.cato-chem.com]

Physicochemical characteristics of 1-Methyl-1H-1,2,4-triazole-5-methanamine

An In-depth Technical Guide to the Physicochemical Characterization of 1-Methyl-1H-1,2,4-triazole-5-methanamine

Introduction

This compound is a heterocyclic compound featuring a methylated triazole ring and a primary aminomethyl substituent. As a functionalized small molecule, it represents a versatile building block in medicinal chemistry and drug discovery. The arrangement of its nitrogen atoms, primary amine, and the overall electronic structure imparts specific properties that are crucial for its behavior in biological systems. Understanding its fundamental physicochemical characteristics is not merely an academic exercise; it is a critical prerequisite for its rational application in drug design, enabling researchers to predict its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential for forming stable, soluble salts for formulation.

This guide provides a comprehensive overview of the core physicochemical properties of this compound, grounded in established analytical methodologies. As a senior application scientist, the focus extends beyond simple data presentation to elucidate the causality behind experimental choices and to provide robust, self-validating protocols for their determination.

Chemical Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is to confirm its identity and structure.

| Identifier | Value | Source |

| IUPAC Name | (1-Methyl-1H-1,2,4-triazol-5-yl)methanamine | - |

| CAS Number | 244639-03-0 | [1][2][3] |

| Molecular Formula | C₄H₈N₄ | [1][2] |

| Molecular Weight | 112.13 g/mol | [1][2] |

| Canonical SMILES | CN1N=CN=C1CN | - |

| Structure |  | - |

Spectroscopic Profile

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple and highly informative. Key expected signals would include:

-

A singlet corresponding to the three protons of the N-methyl group (N-CH₃).

-

A singlet for the two protons of the methylene group (-CH₂-NH₂).

-

A broad singlet for the two protons of the primary amine (-NH₂), which may exchange with D₂O.

-

A singlet for the lone proton on the triazole ring (C-H). The chemical shifts of these protons provide direct confirmation of the molecular skeleton[7].

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would confirm the carbon framework with four distinct signals:

-

One signal for the N-methyl carbon.

-

One signal for the methylene carbon.

-

Two signals for the two distinct carbons of the triazole ring.

-

-

MS (Mass Spectrometry): Electron Ionization (EI-MS) or Electrospray Ionization (ESI-MS) would be used to confirm the molecular weight. High-Resolution Mass Spectrometry (HRMS) would be employed to verify the elemental composition (C₄H₈N₄) with high precision[6]. The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z 112.13 or 113.14, respectively[1][8].

-

IR (Infrared Spectroscopy): The IR spectrum would show characteristic absorption bands confirming the presence of key functional groups:

-

N-H stretching vibrations for the primary amine.

-

C-H stretching for the alkyl and aromatic-like ring protons.

-

C=N and N=N stretching vibrations characteristic of the triazole ring.

-

Acid-Base Properties (pKa)

The pKa, the negative logarithm of the acid dissociation constant, is a cornerstone physicochemical parameter. It dictates the ionization state of a molecule at a given pH, which profoundly influences its solubility, membrane permeability, and interaction with biological targets. This compound has two potential sites of protonation: the primary amine and the nitrogen atoms of the triazole ring. The primary amine is expected to be the more basic site.

Experimental Determination of pKa

Several robust methods exist for pKa determination, with potentiometric titration being a high-precision, standard technique[9].

This method involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve[9][10].

Rationale: This protocol is a self-validating system. The accuracy of the pH electrode is calibrated with standard buffers, and the concentration of the titrant is known precisely. The resulting sigmoidal curve provides a clear inflection point corresponding to the pH where the concentrations of the protonated and neutral species are equal, which by definition is the pKa[10].

Step-by-Step Methodology:

-

Preparation:

-

Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).

-

Prepare a standardized solution of 0.1 M HCl (titrant).

-

Accurately weigh approximately 5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a solution of constant ionic strength (e.g., 0.15 M KCl).

-

-

Titration:

-

Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C).

-

Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

-

Allow the initial pH reading to stabilize and record it.

-

Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.05 mL) using a calibrated burette or automated titrator.

-

After each addition, allow the pH to stabilize before recording the value and the total volume of titrant added.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

-

Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.

-

The pKa is the pH value at the half-equivalence point (the point where half of the volume of titrant needed to reach the equivalence point has been added).

-

References

- 1. chemwhat.com [chemwhat.com]

- 2. This compound CAS#: 244639-03-0 [chemicalbook.com]

- 3. This compound | 244639-03-0 [chemicalbook.com]

- 4. ripublication.com [ripublication.com]

- 5. dspace.ankara.edu.tr [dspace.ankara.edu.tr]

- 6. ijbr.com.pk [ijbr.com.pk]

- 7. scielo.br [scielo.br]

- 8. PubChemLite - this compound (C4H8N4) [pubchemlite.lcsb.uni.lu]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide to the Spectroscopic Characterization of 1-Methyl-1H-1,2,4-triazole-5-methanamine

Abstract

This technical guide provides a detailed exploration of the spectroscopic characteristics of 1-Methyl-1H-1,2,4-triazole-5-methanamine (Molecular Formula: C₄H₈N₄, Monoisotopic Mass: 112.0749 Da).[1] While experimental data for this specific molecule is not widely available in public repositories, this document leverages extensive data from analogous 1,2,4-triazole structures and foundational spectroscopic principles to present a predictive but robust analysis. We outline detailed protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and provide an in-depth interpretation of the predicted spectra. This guide is intended for researchers in medicinal chemistry and drug development, offering a framework for the characterization of novel heterocyclic amines.

Introduction and Molecular Structure

This compound is a heterocyclic compound featuring a 1,2,4-triazole core, a structure of significant interest in medicinal chemistry due to its presence in numerous pharmacologically active agents.[2][3] The triazole ring acts as a stable, aromatic scaffold that can engage in various intermolecular interactions, while the primary amine offers a key site for functionalization or hydrogen bonding. Accurate structural confirmation via spectroscopy is the cornerstone of any chemical research, ensuring compound identity and purity before further application.

The molecular structure and atom numbering scheme used for spectral assignment are shown below:

Figure 1: Structure and numbering for this compound.

This guide will systematically detail the predicted spectroscopic signature of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. For this molecule, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show four distinct signals corresponding to the four unique proton environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Field Insights |

| ~ 8.0 - 8.2 | Singlet (s) | 1H | H-3 | The lone proton on the triazole ring is expected to be significantly deshielded due to the aromatic and electron-withdrawing nature of the heterocyclic system. Its chemical shift is comparable to similar 1-methyl-1,2,4-triazoles. |

| ~ 4.0 - 4.2 | Singlet (s) | 2H | H-6 (-CH₂-) | These methylene protons are adjacent to the electron-withdrawing triazole ring and the nitrogen of the amine, placing them in a moderately deshielded environment. A singlet is predicted as there are no adjacent protons for coupling. |

| ~ 3.8 - 4.0 | Singlet (s) | 3H | H-7 (-CH₃) | The N-methyl protons are deshielded by the direct attachment to the nitrogen atom within the aromatic ring system. |

| ~ 2.0 - 2.5 | Broad Singlet (br s) | 2H | -NH₂ | Amine protons are exchangeable and often appear as a broad singlet. The exact chemical shift is highly dependent on solvent, concentration, and temperature. This signal will disappear upon a D₂O shake. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum is predicted to display four signals, one for each unique carbon atom.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Field Insights |

| ~ 155 - 158 | C-5 | This carbon is attached to two nitrogen atoms and the aminomethyl group, leading to a significant downfield shift. |

| ~ 148 - 152 | C-3 | The CH carbon of the triazole ring, its chemical shift is characteristic of sp² carbons in electron-deficient heterocyclic systems. |

| ~ 45 - 50 | C-6 (-CH₂-) | An sp³ hybridized carbon attached to the triazole ring and the amine nitrogen. |

| ~ 35 - 40 | C-7 (-CH₃) | The N-methyl carbon, appearing in the typical range for such groups attached to a heteroaromatic ring. |

Experimental Protocol for NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it is polar and will allow for the observation of the exchangeable N-H protons of the primary amine.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a standard 5 mm probe.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the DMSO-d₆ sample.

-

Acquire a standard one-pulse proton spectrum.

-

Set a spectral width of approximately 16 ppm, centered around 8 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Co-add 16 scans for a good signal-to-noise ratio.

-

Process the data with an exponential multiplication (line broadening of 0.3 Hz) and reference the residual DMSO solvent peak to δ 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 220 ppm.

-

Use a 45-degree pulse angle with a relaxation delay of 2 seconds.

-

Co-add 1024 scans or more, as ¹³C has a low natural abundance.

-

Process the data and reference the DMSO-d₆ solvent peak to δ 39.52 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides crucial information about the functional groups present in a molecule. The analysis focuses on characteristic vibrational frequencies.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Field Insights |

| 3400 - 3250 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | A primary amine will typically show two distinct, medium-intensity bands in this region. |

| 3150 - 3100 | C-H Stretch | Triazole Ring | The C-H bond on the aromatic-like triazole ring. |

| 2980 - 2850 | C-H Stretch | Aliphatic (-CH₃, -CH₂) | Stretching vibrations for the methyl and methylene groups. |

| ~1650 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | A characteristic bending vibration for primary amines. |

| 1600 - 1450 | C=N and N=N Stretch | Triazole Ring | The triazole ring stretches are complex and appear in the fingerprint region, confirming the heterocyclic core.[4] |

Experimental Protocol for IR Acquisition

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is a modern, reliable technique that requires minimal sample preparation.

-

Methodology:

-

Record a background spectrum of the clean ATR crystal.

-

Place a small amount (1-2 mg) of the solid or liquid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 32 scans at a resolution of 4 cm⁻¹ to achieve a high-quality spectrum.

-

Perform an ATR correction and baseline correction using the spectrometer software.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis.

Predicted Mass Spectrometry Data

-

Ionization Technique: Electrospray Ionization (ESI) is the method of choice for this polar, basic molecule. It is a soft ionization technique that will readily produce the protonated molecule.

-

Expected Ions:

-

[M+H]⁺ (Protonated Molecule): m/z 113.0822. This would be the base peak in the positive ion mode ESI spectrum. The high-resolution mass should match the calculated value for C₄H₉N₄⁺.[1]

-

[M]⁺• (Molecular Ion): m/z 112.0749. While less common in ESI, it may be observed. It would be the primary ion observed under Electron Ionization (EI).[1]

-

Predicted Fragmentation Pathways

Tandem MS (MS/MS) on the [M+H]⁺ precursor ion (m/z 113.08) would provide structural confirmation.

Experimental Protocol for MS Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile containing 0.1% formic acid. The acid promotes protonation.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an ESI source.

-

Methodology:

-

Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire spectra in positive ion mode over a mass range of m/z 50-500.

-

Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal for m/z 113.08.

-

Perform a tandem MS (MS/MS) experiment by isolating the m/z 113.08 ion and subjecting it to collision-induced dissociation (CID) with argon or nitrogen gas to observe the fragment ions.

-

Integrated Spectroscopic Analysis Workflow

The definitive characterization of this compound relies on the synergistic interpretation of all acquired data. The following workflow ensures a self-validating system for structural confirmation.

Conclusion

This guide establishes a comprehensive spectroscopic profile for this compound based on expert prediction and established principles. The predicted NMR, IR, and MS data provide a clear and unique fingerprint for this molecule. By following the detailed experimental protocols, researchers can reliably acquire and interpret the necessary data to confirm the identity, purity, and structure of this and similar heterocyclic compounds, ensuring the integrity of their scientific endeavors.

References

Tautomeric Forms of Substituted 1,2,4-Triazoles: A Technical Guide for Drug Development Professionals

Abstract

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents. The biological activity of these compounds is intrinsically linked to their three-dimensional structure and electronic properties, which are profoundly influenced by prototropic tautomerism. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the tautomeric phenomena in substituted 1,2,4-triazoles. We will explore the structural diversity arising from tautomerism, the factors governing tautomeric equilibrium, and the critical experimental and computational methodologies for their characterization. A central theme of this guide is the direct correlation between tautomeric forms and biological activity, offering a strategic framework for rational drug design and optimization.

Introduction: The Dynamic Nature of the 1,2,4-Triazole Core

1,2,4-triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms.[1] The mobility of a proton allows substituted 1,2,4-triazoles to exist in different tautomeric forms, primarily the 1H, 2H, and 4H tautomers, contingent on the position of the hydrogen atom on the nitrogen atoms of the triazole ring.[1][2] For the unsubstituted 1,2,4-triazole, the 1H-tautomer is the most stable form.[1][3][4] However, the introduction of substituents can dramatically shift this equilibrium.

This dynamic equilibrium between tautomers is a critical consideration in drug development. Different tautomers possess distinct physicochemical properties, including hydrogen bonding capabilities, lipophilicity, and molecular shape. These properties directly govern a molecule's interaction with its biological target, such as an enzyme active site or a receptor, ultimately dictating its pharmacological profile.[2][5] A thorough understanding and, where possible, control of the predominant tautomeric form is therefore a cornerstone of modern drug design.[2]

Tautomeric Equilibria in Substituted 1,2,4-Triazoles

The tautomeric landscape of a substituted 1,2,4-triazole is a delicate balance of multiple factors. The primary forms of tautomerism observed are annular tautomerism, involving the migration of a proton between the ring nitrogen atoms, and, in relevantly substituted derivatives, thione-thiol or keto-enol tautomerism.

Annular Tautomerism: The 1H, 2H, and 4H Forms

The principal annular tautomers of a monosubstituted 1,2,4-triazole are the 1H, 2H, and 4H forms. The relative stability of these tautomers is highly dependent on the electronic properties of the substituents at the C3 and C5 positions.[1]

Diagram: General Tautomeric Equilibria in Substituted 1,2,4-Triazoles

Caption: Annular tautomerism in substituted 1,2,4-triazoles.

Influence of Substituents on Tautomer Stability:

The electronic nature of substituents plays a pivotal role in determining the predominant tautomer. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density distribution within the triazole ring, thereby stabilizing or destabilizing certain tautomeric forms.[1][6]

-

Amino-substituted 1,2,4-triazoles: For 3-amino-1,2,4-triazole, the stability order is generally found to be 1H > 2H > 4H.[1]

-

Halo-substituted 1,2,4-triazoles: In the case of 3-chloro-1,2,4-triazoles, the observed stability order is 3-chloro-1H > 5-chloro-1H > 3-chloro-4H.[1] Conversely, for 3-bromo-1,2,4-triazoles, the 3-bromo-4H tautomer is reported to be the most stable.[1]

-

Electron-releasing vs. Electron-withdrawing groups: For 3,5-disubstituted 1,2,4-triazoles, the tautomeric hydrogen atom tends to be attached to the nitrogen atom (N1 or N2) closer to the more electron-releasing substituent.[6]

Thione-Thiol Tautomerism in Mercapto-1,2,4-Triazoles

3-Mercapto-1,2,4-triazoles introduce an additional layer of tautomeric complexity, exhibiting thione-thiol tautomerism. These compounds can exist in the thione form (with a C=S bond and an N-H bond) or the thiol form (with a C-S-H bond and a C=N bond). Quantum chemical calculations and experimental data indicate that the thione form is generally the predominant and more stable species.[2][7]

Diagram: Thione-Thiol Tautomeric Equilibrium

Caption: Equilibrium between thione and thiol forms in mercapto-1,2,4-triazoles.

Physicochemical Properties and Tautomerism

The tautomeric state of a 1,2,4-triazole derivative significantly influences its acidity/basicity, which is a critical parameter in drug development, affecting absorption, distribution, metabolism, and excretion (ADME) properties.

Acidity and Basicity (pKa Values)

1,2,4-Triazole itself is amphoteric.[8] The pKa of the protonated form (1,2,4-triazolium) is approximately 2.19-2.45, while the pKa for the deprotonation of the neutral molecule is around 10.26.[1][8][9] Substituents can cause significant shifts in these pKa values. The specific tautomer present in solution will dictate which nitrogen is protonated or deprotonated.

| Compound | pKa (protonated form) | pKa (neutral form) |

| 1,2,4-Triazole | 2.19[9] | 10.26[1][9] |

| Substituted 1,2,4-triazoles | Varies with substituent[10][11][12] | Varies with substituent[10][11][12] |

| Note: pKa values can be influenced by solvent and temperature.[1] |

Experimental and Computational Characterization of Tautomers

A multi-pronged approach combining spectroscopic, crystallographic, and computational methods is essential for the unambiguous determination of the predominant tautomeric form and for studying the dynamics of the equilibrium.[2][13]

Diagram: Integrated Workflow for Tautomer Analysis

Caption: An integrated workflow for the comprehensive analysis of tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for studying tautomeric equilibria in solution.[14] The chemical shifts of ¹H, ¹³C, and particularly ¹⁵N nuclei are highly sensitive to the electronic environment, which differs significantly between tautomers.[1][15]

Experimental Protocol: ¹H, ¹³C, and ¹⁵N NMR Analysis

-

Sample Preparation: Dissolve the substituted 1,2,4-triazole compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁵N NMR spectra on a high-resolution NMR spectrometer.

-

Spectral Analysis:

-

¹H NMR: The chemical shift of the N-H proton is particularly informative. For instance, in 1,2,4-triazole-3-thiones, the N-H proton signal is typically observed in the range of 13-14 ppm.[1]

-

¹³C NMR: For thione-thiol tautomerism, the ¹³C NMR signal for the C=S carbon is typically observed around 169 ppm.[1]

-

¹⁵N NMR: Due to the large chemical shift difference between pyrrole-type and pyridine-type nitrogens, ¹⁵N NMR is an exceptionally reliable method for studying prototropic tautomerism in azoles.[15]

-

2D NMR: Two-dimensional NMR experiments, such as HMBC and HSQC, are invaluable for assigning the connectivity and definitively establishing the structure of the predominant tautomer.

-

Single-Crystal X-ray Diffraction

X-ray crystallography provides unambiguous structural information in the solid state.[13][16] It allows for the precise localization of all atoms, including the mobile proton, thereby definitively identifying the tautomeric form present in the crystal lattice.[2][17]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the 1,2,4-triazole derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent.

-

Data Collection: Mount a suitable crystal on the diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Solve and refine the crystal structure to obtain the precise atomic coordinates, bond lengths, and bond angles, which will reveal the exact tautomeric form.

Ultraviolet-Visible (UV/Vis) Spectroscopy

UV/Vis spectroscopy can be used to differentiate between tautomers based on their distinct electronic transitions.[1] While not as structurally definitive as NMR or X-ray crystallography, it is a valuable complementary technique, especially when comparing experimental spectra to computationally simulated spectra for different tautomers.[5][18]

Experimental Protocol: UV/Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol).

-

Data Acquisition: Record the UV/Vis absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

-

Analysis: Compare the experimental spectrum with the spectra of known N-methylated derivatives (which lock the tautomeric form) or with computationally predicted spectra for each possible tautomer.[5][6]

Computational Approaches

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable tools for studying tautomerism.[2][5]

Computational Protocol: DFT Analysis of Tautomers

-

Structure Optimization: Model all possible tautomeric structures and optimize their geometries using a suitable level of theory (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311++G(d,p)).[2][5]

-

Energy Calculation: Calculate the electronic and Gibbs free energies of the optimized structures to predict their relative stabilities.[2] Solvation models (e.g., PCM, SMD) can be applied to simulate the effect of different solvents.[5]

-

Spectroscopic Property Simulation: Simulate spectroscopic properties such as NMR chemical shifts and UV/Vis absorption wavelengths for each tautomer.[2][19] These simulated data can then be compared with experimental results to validate the predicted tautomer populations.[5]

Biological Significance and Implications for Drug Design

The tautomeric state of a 1,2,4-triazole-based drug candidate is not merely an academic curiosity; it is a critical determinant of its biological activity.[2][5] Different tautomers present different pharmacophoric features to a biological target. For example, a change in the position of a proton can convert a hydrogen bond donor to a hydrogen bond acceptor, drastically altering the binding affinity and, consequently, the biological efficacy of the compound.[2]

Therefore, a comprehensive understanding of the tautomeric preferences of a lead compound is a crucial step in the drug design and optimization process. By employing the integrated experimental and computational workflow described in this guide, medicinal chemists can:

-

Identify the bioactive tautomer.

-

Rationally design molecules that favor the desired tautomeric form.

-

Improve the ADME properties of drug candidates.

-

Ultimately, develop more effective and safer therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1, 2, 4-Triazoles. IV. Tautomerism of 3, 5-Disubstituted 1, 2, 4-Triazoles | Semantic Scholar [semanticscholar.org]

- 7. ijsr.net [ijsr.net]

- 8. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]

- 11. [PDF] Synthesis and determination of pKa values of some new 3,4-disubstituted-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives in non-aqueous solvents. | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Nuclear Magnetic Resonance Spectra of Some 1,2,4-triazoles - UNT Digital Library [digital.library.unt.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. dspace.ncl.res.in [dspace.ncl.res.in]

- 18. Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study - ProQuest [proquest.com]

- 19. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide to In Silico Modeling of 1-Methyl-1H-1,2,4-triazole-5-methanamine Interactions

Foreword: The Rationale for a Dynamic Approach

In the field of computational drug discovery, a rigid, one-size-fits-all template is the antithesis of innovation. The specific chemistry of a molecule and the biological questions we ask of it must dictate our scientific narrative. This guide is structured not as a static checklist but as a logical progression of scientific inquiry. We begin with the foundational characterization of our molecule of interest, 1-Methyl-1H-1,2,4-triazole-5-methanamine, and build layer upon layer of computational analysis. Each section is designed to answer a critical question, from "How does it look in 3D?" to "How does it behave in a dynamic biological environment over time?". This approach mirrors the iterative and interconnected nature of modern drug discovery, ensuring that each step is not merely a procedure but a scientifically justified decision. Computational chemistry, when applied correctly, is a powerful tool for predicting molecular interactions and guiding experimental work, ultimately saving significant time and resources in the drug development pipeline.[1][2][3]

Section 1: Foundational Analysis of this compound

Before any interaction can be modeled, the protagonist of our study—the ligand—must be thoroughly understood. This compound is a small heterocyclic compound.[4][5][6] The triazole ring system is a well-known scaffold in medicinal chemistry, often valued for its metabolic stability and ability to participate in hydrogen bonding and other key molecular interactions.[7] Our first task is to translate its two-dimensional structure into a three-dimensional, computationally viable format.

Protocol 1.1: Ligand Preparation and Optimization

The fidelity of all subsequent in silico work depends on an accurately prepared ligand structure. The causality here is simple: an incorrect initial conformation or protonation state will lead to flawed docking poses and unstable simulations.

-

Obtain 2D Structure: Start with a valid 2D representation, such as a SMILES string (CN1C(=NC=N1)CN).[4]

-

Generate 3D Conformation: Use a computational chemistry tool like Avogadro to generate an initial 3D structure.[8]

-

Protonation and Tautomeric State: At a physiological pH (typically modeled at 7.4), the primary amine group (-NH2) will likely be protonated (-NH3+). This is a critical consideration as it directly influences the molecule's ability to form electrostatic interactions and hydrogen bonds. Specialized software (e.g., ChemAxon's pKa calculator, Schrödinger's LigPrep) should be used to predict the dominant protonation state.

-

Energy Minimization: The initial 3D structure is energetically unfavorable. A geometry optimization must be performed using a suitable force field (e.g., MMFF94) or a quantum mechanics method (like DFT with a B3LYP functional) to find a low-energy, stable conformation.[9] This step ensures the bond lengths, angles, and dihedrals are physically realistic.

-

File Format Conversion: The final optimized structure must be saved in a format compatible with docking and simulation software, typically .mol2 or .pdbqt.[10]

Section 2: Target Identification and System Setup

A ligand's interactions are only meaningful in the context of a biological target, typically a protein. As there is no explicitly defined target for this compound in the public domain, this guide will proceed with a hypothetical framework. In a real-world scenario, target identification would stem from experimental data, literature review on similar triazole derivatives[11][12][13][14], or broader screening campaigns. For this guide, we will assume a hypothetical kinase has been identified as a target.

Protocol 2.1: Receptor Preparation

The raw crystal structure of a protein from the Protein Data Bank (PDB) is not immediately ready for simulation.[15] It is a static image that requires significant refinement.

-

Select a PDB Structure: Choose a high-resolution (<2.5 Å) crystal structure of the target protein. If a co-crystallized ligand is present, it can provide an invaluable reference for defining the binding site.

-

Clean the PDB File: Remove all non-essential components: water molecules (unless specific ones are known to be critical for binding), co-solvents, and any crystallographic artifacts. If the biological unit is a multimer, decide whether to simulate the monomer or the full complex.

-

Add Hydrogens and Assign Protonation States: Similar to the ligand, the protein's hydrogen atoms must be added, and the protonation states of ionizable residues (His, Asp, Glu, Lys, Arg) must be correctly assigned for a given pH. Tools like H++ or the PDB2PQR server are invaluable for this self-validating step.

-

Repair Missing Residues/Loops: Some PDB structures have missing residues or loops. These must be modeled in using tools like MODELLER or the functionalities within Schrödinger Maestro or Discovery Studio.

-

Energy Minimization: A brief energy minimization of the prepared protein structure is performed to relax any steric clashes introduced during the preparation steps.

Section 3: Predicting Binding Modes with Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[16][17] It is a computationally efficient method used to screen large libraries and generate plausible binding hypotheses.[18] We will use AutoDock Vina, a widely used open-source docking program, as our example.[19]

Workflow 3.1: Molecular Docking

The docking process is a systematic search for the best energetic fit between the ligand and the receptor.

Caption: Molecular docking workflow using AutoDock Vina.

Protocol 3.1: Step-by-Step Molecular Docking

-

Prepare PDBQT Files: Using AutoDock Tools (part of MGLTools), convert the prepared ligand and receptor files into the .pdbqt format.[20] This format includes atomic charges, atom types, and defines the rotatable bonds in the ligand.

-

Define the Search Space: The docking algorithm needs to know where to search for a binding site. This is done by defining a 3D grid box centered on the active site. The coordinates for this box are often derived from the position of a co-crystallized ligand or from site-finding algorithms.

-

Create the Configuration File: A simple text file (config.txt) is created to specify the input files, the coordinates and dimensions of the grid box, and the output file name.

Parameter Example Value Rationale receptor protein.pdbqt Specifies the rigid receptor structure. ligand ligand.pdbqt Specifies the flexible ligand structure. center_x, y, z 10.5, 15.2, 20.1 Defines the geometric center of the search space (in Å). size_x, y, z 25, 25, 25 Defines the dimensions of the search space (in Å). exhaustiveness 16 Controls the thoroughness of the conformational search. Higher is better but slower. out output.pdbqt Specifies the file to save the output poses and scores. -

Execute Vina: Run the docking simulation from the command line: vina --config config.txt --log log.txt.

-

Analyze Results: Vina will output multiple binding poses, each with a corresponding binding affinity score in kcal/mol. The pose with the lowest energy score is considered the most likely. This top pose must be visually inspected to ensure it makes chemical sense (e.g., hydrogen bonds are formed, hydrophobic parts are in greasy pockets, no major steric clashes).

Section 4: Elucidating Dynamic Interactions with Molecular Dynamics (MD) Simulations

While docking provides a valuable static snapshot, biological systems are dynamic. Molecular Dynamics (MD) simulations model the movement of atoms over time, providing deep insights into the stability of the protein-ligand complex, the role of solvent, and the conformational changes that may occur upon binding.[21][22] This is a computationally intensive but powerful technique for validating a docking pose.[23]

Workflow 4.1: Protein-Ligand MD Simulation

The MD workflow is a multi-step process to prepare, run, and analyze a simulation of the docked complex in a realistic environment.

Caption: General workflow for a protein-ligand MD simulation using GROMACS.

Protocol 4.1: Step-by-Step MD Simulation (using GROMACS)

This protocol outlines the key steps for running an MD simulation of our docked complex using the GROMACS package and the CHARMM36 force field.[8][24][25]

-

System Topology Generation:

-

Protein: Use the gmx pdb2gmx command to generate a topology for the protein based on the chosen force field (e.g., CHARMM36m). This defines all the atoms, bonds, angles, and charges for the protein.

-

Ligand: This is a critical step for a non-standard molecule. The ligand's topology and parameters (which describe its internal forces) are not in the standard force field. A server like CGenFF (for CHARMM) must be used.[10] You upload the ligand's .mol2 file, and the server generates a stream file (.str) which is then converted into GROMACS-compatible topology (.itp) and parameter (.prm) files.[24]

-

Merge Topologies: The main system topology file (topol.top) must be edited to include (#include) the ligand's .itp and .prm files.

-

-

System Building:

-

Combine the coordinate files of the protein and the docked ligand into a single complex .gro file.

-

Use gmx editconf to define a simulation box (e.g., a dodecahedron) around the complex, ensuring a minimum distance (e.g., 1.0 nm) between the protein and the box edge.

-

Use gmx solvate to fill the box with water molecules (e.g., TIP3P water model).

-

Use gmx genion to add ions (e.g., Na+ or Cl-) to neutralize the system's overall charge and mimic a physiological salt concentration.

-

-

Simulation Execution:

-

Energy Minimization: Before starting dynamics, minimize the energy of the entire system to remove any steric clashes, particularly between the solute and the newly added solvent.

-

Equilibration (Two Phases):

-

NVT Ensemble (Constant Number of particles, Volume, and Temperature): Run a short simulation (e.g., 100 ps) to bring the system to the desired temperature (e.g., 300 K) while keeping the protein's heavy atoms restrained. This allows the solvent to equilibrate around the protein.[8]

-

NPT Ensemble (Constant Number of particles, Pressure, and Temperature): Run a longer simulation (e.g., 200 ps) to bring the system to the correct density by maintaining constant pressure (e.g., 1 bar). The restraints on the protein are typically kept during this phase.[8]

-

-

Production MD: Remove the restraints and run the main simulation for a duration sufficient to observe the phenomena of interest (typically 100-500 ns for binding stability).

-

-

Analysis of Trajectory:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time relative to the starting structure. A stable, converging RMSD plot for both indicates that the complex is stable and has reached equilibrium.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible and rigid regions of the protein. High fluctuations in the binding site may indicate instability.

-

Interaction Analysis: Use GROMACS tools to analyze specific interactions (e.g., hydrogen bonds, salt bridges) between the ligand and protein throughout the simulation. A persistent hydrogen bond is a strong indicator of a stable and important interaction.

-

Section 5: Advanced Modeling and Structure-Activity Relationships

Beyond single-molecule simulations, other computational techniques can provide broader insights, especially when studying a series of related compounds.

-

Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity.[26][27] A pharmacophore model can be generated from a set of active molecules or from a protein-ligand complex.[28][29] It can then be used as a 3D query to rapidly screen virtual databases for new, structurally diverse compounds that fit the model, a powerful tool for hit discovery.[29]

-

Quantitative Structure-Activity Relationship (QSAR): QSAR models build a mathematical relationship between the chemical properties of a set of molecules and their biological activity.[30][31] By calculating various molecular descriptors (e.g., LogP, polar surface area, electronic properties) for a series of triazole derivatives with known activities, a predictive model can be developed.[11][32][33] This model can then estimate the activity of new, unsynthesized compounds, guiding lead optimization efforts.

Conclusion

This guide has outlined a comprehensive, multi-stage in silico workflow for investigating the molecular interactions of this compound. By progressing from foundational ligand preparation to static docking and then to dynamic MD simulations, we can build a robust, evidence-based hypothesis of its binding mechanism. The causality is clear: each step validates and refines the output of the previous one. A promising docking pose that proves unstable in a dynamic, solvated environment is not a viable hypothesis. Conversely, a stable complex observed over hundreds of nanoseconds in an MD simulation provides strong confidence in the predicted binding mode. These computational methods, when applied with scientific rigor, provide invaluable insights that accelerate the drug discovery process, enabling researchers to make more informed decisions and focus precious laboratory resources on the most promising candidates.[34]

References

- 1. steeronresearch.com [steeronresearch.com]

- 2. Computational chemistry - Wikipedia [en.wikipedia.org]

- 3. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C4H8N4) [pubchemlite.lcsb.uni.lu]

- 5. This compound | 244639-03-0 [chemicalbook.com]

- 6. chemwhat.com [chemwhat.com]

- 7. An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions [pharmacia.pensoft.net]

- 8. bioinformaticsreview.com [bioinformaticsreview.com]

- 9. Dataset on in-silico investigation on triazole derivatives via molecular modelling approach: A potential glioblastoma inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. tandfonline.com [tandfonline.com]

- 12. In Silico Analysis, Synthesis, and Biological Evaluation of Triazole Derivatives as H1 Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. In Silico Evaluation of Quinolone–Triazole and Conazole–Triazole Hybrids as Promising Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 16. mdpi.com [mdpi.com]

- 17. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]

- 19. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]

- 20. m.youtube.com [m.youtube.com]

- 21. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. discovery.researcher.life [discovery.researcher.life]

- 23. researchgate.net [researchgate.net]

- 24. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 25. GROMACS Tutorials [mdtutorials.com]

- 26. dovepress.com [dovepress.com]

- 27. tandfonline.com [tandfonline.com]

- 28. benthamdirect.com [benthamdirect.com]

- 29. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Development a QSAR Model of 1,3,4-Triazole Derivatives for Antioxidant Activity Prediction | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 31. Structural characterization and QSAR modeling of 1,2,4-triazole derivatives as α-glucosidase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 32. researchgate.net [researchgate.net]

- 33. DFT based QSAR study on quinolone-triazole derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. chemaxon.com [chemaxon.com]

Structure-activity relationship (SAR) of 1-methyl-triazole analogs

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 1-Methyl-Triazole Analogs

Introduction: The Triazole Scaffold in Modern Medicinal Chemistry

The triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, represents a cornerstone in the architecture of modern therapeutic agents. Its isomers, particularly 1,2,3-triazole and 1,2,4-triazole, are considered "privileged scaffolds" due to their remarkable metabolic stability, capacity for hydrogen bonding, and ability to engage with a wide array of biological targets.[1][2] This has led to their incorporation into numerous clinically successful drugs, including the antifungal agents fluconazole and itraconazole, and the anxiolytic alprazolam.[3][4]

The addition of a methyl group at the N1 position of the triazole ring is a common and strategic modification in drug design. This substitution can enhance metabolic stability by blocking a potential site of oxidation, improve solubility, and fine-tune the molecule's steric and electronic properties to optimize interactions with a target protein.

This technical guide, intended for researchers and drug development professionals, provides an in-depth analysis of the structure-activity relationships (SAR) of 1-methyl-triazole analogs. We will dissect the influence of various structural modifications on biological activity, focusing on key therapeutic areas such as enzyme inhibition and oncology. The narrative will emphasize the causality behind experimental design and provide validated protocols for the synthesis and evaluation of these potent compounds.

Part 1: The 1-Methyl-Triazole Core: A Structural Overview

The fundamental structure of a 1-methyl-triazole analog allows for extensive diversification. The key to unlocking its therapeutic potential lies in understanding how substitutions at different positions on the triazole ring and its appended moieties influence biological activity. The diagram below illustrates a generic scaffold, highlighting the principal points of modification (R¹, R²) which are central to SAR studies.

Caption: General scaffold of 1-methyl-1,2,3-triazole highlighting key substitution points.

Part 2: Synthetic Strategies for Library Development

The generation of diverse chemical libraries is fundamental to any SAR campaign. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is a premier method for the synthesis of 1,4-disubstituted 1,2,3-triazoles due to its high efficiency, regioselectivity, and mild reaction conditions.[5][6] This is often followed by or preceded by N-methylation to install the key 1-methyl group.

Experimental Protocol 1: Synthesis of 1,4-Disubstituted-1H-1,2,3-Triazole via CuAAC

This protocol describes a general procedure for the synthesis of the triazole core before methylation.

Materials:

-

Organic azide (R¹-N₃, 1.0 equiv)

-

Terminal alkyne (R²-C≡CH, 1.2 equiv)

-

Copper(I) iodide (CuI, 0.1 equiv)

-

Triethylamine (Et₃N, 3.0 equiv)

-

Acetonitrile (CH₃CN)

Procedure:

-

To a solution of the organic azide (1.0 equiv) and the terminal alkyne (1.2 equiv) in acetonitrile, add triethylamine (3.0 equiv).

-

Add Copper(I) iodide (0.1 equiv) to the mixture.

-

Stir the reaction mixture vigorously at room temperature for 3-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1,4-disubstituted 1H-1,2,3-triazole.[6]

Experimental Protocol 2: N-Methylation of the Triazole Ring

This protocol describes a practical method for the selective N-methylation of a 1,2,4-triazole.

Materials:

-

1H-1,2,4-Triazole (1.0 equiv)

-

Sodium methoxide (NaOMe) in Methanol

-

Iodomethane (CH₃I, 1.1 equiv)

-

Chloroform

Procedure:

-

Convert the 1H-1,2,4-triazole to its sodium salt by treating it with a solution of sodium methoxide in methanol.

-

Remove the methanol under reduced pressure.

-

Re-suspend the sodium salt in a suitable solvent and add iodomethane (1.1 equiv).

-

Stir the reaction at room temperature until completion (monitored by TLC). This reaction often yields a mixture of N1 and N4 isomers.[4][7]

-

Work up the reaction by quenching with water. Due to the water-solubility of the product, continuous liquid-liquid extraction with chloroform may be required.

-

Dry the organic extract and concentrate. Purify the isomeric mixture using column chromatography or distillation to isolate the 1-methyl-1,2,4-triazole.[7]

The following workflow illustrates the integration of synthesis and screening in a typical SAR study.

Caption: Iterative workflow for SAR studies, from synthesis to biological testing and redesign.

Part 3: SAR of 1-Methyl-Triazoles as Enzyme Inhibitors

1-methyl-triazole analogs have shown significant promise as inhibitors of various enzymes implicated in disease. The triazole ring often acts as a stable bioisostere for amide bonds or other functional groups, positioning key substituents for optimal interaction within an enzyme's active site.[8]

Case Study: α-Glucosidase and Cholinesterase Inhibition

α-Glucosidase inhibitors are used to manage type 2 diabetes, while acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors are used in the treatment of Alzheimer's disease.[9] Studies on 1,2,4-triazole derivatives have revealed critical SAR insights.

-

Influence of Phenyl Substituents: For a series of azinane-triazole compounds, the position of substituents on a phenyl ring was critical. Meta-substituted methyl phenyl derivatives were found to be the most active α-glucosidase inhibitors.[9]

-

Impact of Alkyl Groups: Among ortho-substituted compounds, those with methyl, methoxy, or ethyl groups showed varied activity, with the methyl-substituted analog being the least active.[9] Conversely, a 3,5-dimethyl phenyl group resulted in one of the most active compounds.[9]

-

Potency: Several analogs demonstrated significantly higher potency than the standard drug, acarbose, against α-glucosidase.[9] Potent inhibition of AChE and BChE was also observed, with some derivatives showing IC₅₀ values in the low micromolar and even nanomolar range.[9][10]

Table 1: Enzyme Inhibition Data for Selected 1,2,4-Triazole Analogs

| Compound ID | Substitution Pattern | α-Glucosidase IC₅₀ (µM) | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |

|---|---|---|---|---|

| 12d | Methyl Phenyl | 36.74 ± 1.24 | 0.73 ± 0.54 | 0.038 ± 0.50 |

| 12m | Methyl Phenyl | - | - | 0.017 ± 0.53 |

| Acarbose | Standard | 375.82 ± 1.76 | - | - |

Data sourced from reference[9].

Case Study: Carbonic Anhydrase-II Inhibition

A series of novel 1H-1,2,3-triazole analogs were synthesized and evaluated as inhibitors of carbonic anhydrase-II (CA-II), an enzyme relevant to glaucoma and other conditions.[11]

-

Role of Polar Groups: A preliminary SAR suggested that the presence of polar groups on the phenyl ring attached to the triazole was beneficial for the inhibitory activity.[11]

-

Potency: All synthesized compounds showed moderate to potent activity, with IC₅₀ values ranging from 13.8 to 35.7 µM, comparable to the standard inhibitor acetazolamide (IC₅₀ = 18.2 µM).[6][11]

Part 4: SAR of 1-Methyl-Triazoles as Anticancer Agents

The triazole scaffold is a common feature in agents targeting cancer cell proliferation. SAR studies help elucidate the structural requirements for potent cytotoxic activity.

Case Study: Anti-Lung Cancer (A549 cells) Activity

Studies on 1,2,3-triazole-containing derivatives have identified key features for activity against the A549 non-small cell lung cancer line.

-

Importance of Aromatic Systems: In one series of etodolac derivatives, a phenyl ring was found to be crucial for activity; its replacement with a naphthyl group led to a loss of potency.[12]

-

Substitution Effects: Introduction of substituents onto the critical phenyl ring was generally detrimental to activity, although a para-methyl group slightly enhanced it.[12] For a series of chalcone derivatives, a bromo group was found to be essential for activity.[12]

-

Quantitative Structure-Activity Relationship (QSAR): QSAR models have been successfully employed to understand the SAR of 1,2,3-triazole derivatives and predict the activity of novel, in-silico designed compounds.[1] These studies can highlight crucial moieties and properties essential for potent anticancer activity.[1][13]

Table 2: Cytotoxicity Data for Selected 1,2,3-Triazole Analogs against A549 Cells

| Compound Series | Key Structural Feature | Representative IC₅₀ (µM) |

|---|---|---|

| Etodolac Deriv. | para-methyl on phenyl ring | 3.29 |

| Chalcone Deriv. | Bromo group on phenyl ring | 8.67 |

| Diosgenin Deriv. | Unsubstituted phenyl ring | 5.54 |

| Doxorubicin | Standard Chemotherapeutic | 3.24 - 3.30 |

Data sourced from reference[12].

Experimental Protocol 3: MTT Assay for Cellular Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Materials:

-

Cancer cell line (e.g., A549) in complete culture medium

-

96-well microtiter plates

-

Test compounds (1-methyl-triazole analogs) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells. Incubate for 48-72 hours.

-

MTT Addition: Remove the compound-containing medium. Add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Conclusion and Future Outlook

The 1-methyl-triazole scaffold is a versatile and highly druggable platform in medicinal chemistry. Structure-activity relationship studies consistently demonstrate that subtle modifications to the substitution patterns on and around the triazole ring can lead to dramatic changes in biological potency and selectivity.

Key takeaways from this guide include:

-

The position and electronic nature of substituents on appended aryl rings are critical determinants of activity for both enzyme inhibitors and anticancer agents.

-

The triazole core serves as a robust and stable linker or pharmacophore that can be readily synthesized and diversified using powerful methods like click chemistry.

-

Computational tools like QSAR are invaluable for rationalizing observed SAR and guiding the design of more potent future analogs.[1]

Future research should focus on exploring novel substitution space, including the use of bioisosteric replacements for common functional groups and the development of multi-target ligands by combining the 1-methyl-triazole core with other known pharmacophores. As synthetic methodologies become more advanced, the potential to create highly optimized 1-methyl-triazole-based therapeutics for a wide range of diseases will continue to expand.

References

- 1. Discovery of novel 1,2,3-triazole derivatives as anticancer agents using QSAR and in silico structural modification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsr.com [ijpsr.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Facile diverted synthesis of pyrrolidinyl triazoles using organotrifluoroborate: discovery of potential mPTP blockers - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB01967A [pubs.rsc.org]

- 6. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Activity of Triazole-Adenosine Analogs as Protein Arginine Methyltransferase 5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Frontiers | Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors [frontiersin.org]

- 12. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [PDF] Discovery of novel 1,2,3-triazole derivatives as anticancer agents using QSAR and in silico structural modification | Semantic Scholar [semanticscholar.org]

A Comprehensive Technical Guide to the Synthetic Routes of 1,2,4-Triazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus is a vital heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2] This in-depth guide provides a comprehensive overview of the primary synthetic routes to 1,2,4-triazole derivatives, detailing the underlying mechanisms, experimental protocols, and comparative analysis of these methods to aid researchers in the strategic design and synthesis of novel drug candidates.

Classical Synthetic Routes: The Foundation of 1,2,4-Triazole Chemistry

The traditional methods for constructing the 1,2,4-triazole ring remain fundamental in organic synthesis. These named reactions, though over a century old, are still widely employed and serve as the basis for modern synthetic innovations.

The Pellizzari Reaction

First reported by Guido Pellizzari in 1911, this reaction facilitates the synthesis of 3,5-disubstituted-1,2,4-triazoles through the thermal condensation of an amide and an acylhydrazide.[3][4]

Mechanism: The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the acylhydrazide on the carbonyl carbon of the amide. This is followed by a cyclization and dehydration cascade to form the stable 1,2,4-triazole ring.[4][5]

Caption: Generalized mechanism of the Pellizzari reaction.

Causality Behind Experimental Choices: The Pellizzari reaction traditionally requires high temperatures, often exceeding 200°C, to drive the dehydration and cyclization steps.[3] This can be a limitation, leading to longer reaction times and lower yields.[4] Modern modifications, such as the use of microwave irradiation, have been shown to significantly reduce reaction times and improve yields by providing efficient and uniform heating.[4]

Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-triazole (Conventional Heating) [3]

-

In a round-bottom flask, combine equimolar amounts of benzamide and benzoylhydrazide.[3]

-

Heat the reaction mixture to 220-250°C under a nitrogen atmosphere with constant stirring.[3]

-

Maintain this temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]

-

After completion, allow the mixture to cool to room temperature.

-

Triturate the resulting solid with ethanol to remove impurities.[3]

-

Purify the crude product by recrystallization from ethanol or acetic acid to yield pure 3,5-diphenyl-1,2,4-triazole.[3]

Experimental Protocol: Synthesis of Substituted 1,2,4-Triazoles (Microwave Irradiation) [3]

-

In a microwave-safe vial, combine the appropriate amide (10 mmol) and acylhydrazide (10 mmol).[3]

-

Add 10 mL of n-butanol to the vial and seal it.[3]

-

Place the vial in a microwave synthesizer and irradiate the reaction mixture at 150°C for 2 hours.[3]

-

After cooling, the precipitated product can be collected by filtration.[3]

The Einhorn-Brunner Reaction

Described by Alfred Einhorn in 1905 and later expanded by Karl Brunner, this reaction provides a direct route to substituted 1,2,4-triazoles via the acid-catalyzed condensation of diacylamines (imides) with hydrazines.[1][6]

Mechanism: The reaction proceeds through the initial nucleophilic attack of the primary amine of the hydrazine on one of the carbonyl carbons of the protonated imide. This is followed by a series of steps including dehydration and intramolecular cyclization to form the five-membered triazole ring.[6][7]

Caption: Generalized mechanism of the Einhorn-Brunner reaction.

Regioselectivity: A key feature of the Einhorn-Brunner reaction is its regioselectivity when unsymmetrical diacylamines are used. The acyl group derived from the stronger carboxylic acid will preferentially reside at the 3-position of the resulting 1,2,4-triazole ring.[1][7] This predictability is a significant advantage for the targeted synthesis of specific isomers.[1]

Experimental Protocol: General Procedure for Einhorn-Brunner Reaction [7]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the diacylamine (1 equivalent) in a suitable solvent such as glacial acetic acid.

-

Addition of Hydrazine: Slowly add the substituted hydrazine (1.1 equivalents) to the stirring solution.[7]

-

Heating: Heat the reaction mixture to reflux (approximately 110-120°C).[7]

-

Monitoring: Allow the reaction to proceed for 2-8 hours, monitoring its progress by TLC until the starting material is consumed.[7]

-

Work-up and Precipitation: After completion, cool the mixture to room temperature and pour it into ice-cold water to precipitate the crude product.[7]

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum.[7] Further purification can be achieved by recrystallization.

Modern Synthetic Strategies: Expanding the Chemical Space

While classical methods are robust, modern synthetic strategies offer greater efficiency, milder reaction conditions, and access to a wider diversity of 1,2,4-triazole derivatives.

Synthesis from Amidrazones

Amidrazones are versatile intermediates for the synthesis of 1,2,4-triazoles.[8] They can be prepared from various precursors, such as imidoyl chlorides or by the chlorination of hydrazones followed by reaction with a primary amine.[8]

Mechanism: The synthesis of 1,2,4-triazoles from amidrazones often involves an oxidative cyclization.[8] The reaction can proceed through a radical oxidative process of the hydrazone moiety, followed by cyclization and further oxidation to yield the aromatic triazole ring.[8]

Caption: General route to 1,2,4-triazoles from amidrazones.

Experimental Protocol: One-pot, Two-step Synthesis from Secondary Amides [8]

-

To a solution of the secondary amide (1a) in dichloromethane, add oxalyl chloride (1.3 equivalents) and 2,6-lutidine (3 equivalents) over 4 Å molecular sieves at 0°C under argon.

-

After stirring, add the desired hydrazine to form the amidrazone intermediate.

-

The resulting solution is then stirred at 80°C under air with protection from moisture for 12 hours.[8]